REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:19]=[CH:18][C:8]([NH:9][CH2:10][CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)([CH2:3]C)[CH3:2].C(C1C=CC(N)=CC=1)(CC)C>>[CH:1]([C:5]1[CH:19]=[CH:18][C:8]([NH:9][CH2:10][CH:11]([O:15][CH2:16][CH3:17])[O:12][CH2:13][CH3:14])=[CH:7][CH:6]=1)([CH3:2])[CH3:3]
|
Name
|
4-Sec-butyl-N-(2,2-diethoxyethyl)aniline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=CC=C(NCC(OCC)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(CC)C1=CC=C(N)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=CC=C(NCC(OCC)OCC)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |